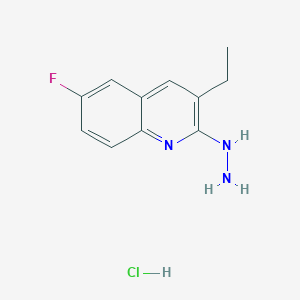
3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H13ClFN3 and a molecular weight of 241.69 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3-ethyl-6-fluoroquinoline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
Types of Reactions
3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
3-Ethyl-6-fluoroquinoline: Lacks the hydrazino group, making it less reactive in certain biochemical assays.
2-Hydrazinoquinoline: Does not have the ethyl and fluoro substituents, which can affect its chemical properties and reactivity.
6-Fluoro-2-hydrazinoquinoline: Similar structure but lacks the ethyl group, influencing its solubility and interaction with biological targets.
Uniqueness
3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride is unique due to its specific combination of ethyl, fluoro, and hydrazino groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
特性
分子式 |
C11H13ClFN3 |
|---|---|
分子量 |
241.69 g/mol |
IUPAC名 |
(3-ethyl-6-fluoroquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12FN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |
InChIキー |
HQRWMKONZFAGNC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















